Azepan-4-amine
Description
Properties
IUPAC Name |
azepan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNRPJNPCUSWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400213 | |
| Record name | Azepan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108724-15-8 | |
| Record name | Hexahydro-1H-azepin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108724-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azepan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The protocol involves mixing equimolar quantities of carboxylic acid and amine in acetonitrile (0.5 M) with 2 equivalents of B(OCH₂CF₃)₃. Reactions proceed at 80–100°C for 5–24 hours, depending on substrate reactivity. For example, picolinic acid coupled with glycine methyl ester at 100°C yielded 72% amide product after 12 hours.
Key Parameters:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps enhance reactivity for sterically hindered substrates |
| Solvent | MeCN | Polar aprotic solvent stabilizes intermediates |
| Equivalents of B(OCH₂CF₃)₃ | 2.0 | Excess reagent drives reaction to completion |
Application to Azepan-4-amine Synthesis
To synthesize this compound, a hypothetical route could involve:
-
Cyclization Precursor : Reacting 4-aminobutyric acid with a protected amine under B(OCH₂CF₃)₃ catalysis to form a lactam intermediate.
-
Lactam Reduction : Reducing the lactam to the amine using LiAlH₄ or catalytic hydrogenation.
This two-step approach mirrors the lactamization of Boc-l-ornithine, which achieved 84% yield under similar conditions.
Transamidation of Formamide Derivatives
Transamidation of dimethylformamide (DMF) with primary amines offers an alternative route to formamides, which can be hydrolyzed to amines. Lundgren et al. (2013) reported B(OCH₂CF₃)₃-mediated transamidation using 10 equivalents of DMF in MeCN at 80°C for 5 hours, yielding formamides in up to 88% yield.
Case Study: Benzylamine Formylation
Benzylamine reacted with DMF under optimized conditions (10 equiv DMF, 2 equiv B(OCH₂CF₃)₃, 80°C) produced N-benzylformamide in 88% yield. Subsequent hydrolysis with HCl would yield benzylamine hydrochloride, demonstrating the method’s adaptability for amine synthesis.
Optimization Table:
| DMF Equivalents | Temperature | Yield (%) |
|---|---|---|
| 1 | 80°C | 55 |
| 5 | 80°C | 73 |
| 10 | 80°C | 88 |
Relevance to this compound
Applying this method to a cyclic amine precursor (e.g., azepan-4-ol) could yield the corresponding formamide, which upon hydrolysis would generate this compound. The solid-phase workup described by Lundgren et al.—using Amberlyst resins and MgSO₄—would facilitate purification without chromatography.
Lactamization Followed by Reduction
Lactamization of amino acids or their derivatives is a well-established route to cyclic amines. The study highlighted the synthesis of six- and seven-membered lactams via thermal condensation with B(OCH₂CF₃)₃. For instance, Boc-l-ornithine underwent cyclization at 100°C to form a seven-membered lactam in 84% yield.
Stepwise Synthesis Protocol:
-
Lactam Formation :
-
Lactam Reduction :
-
Reagent: LiAlH₄ (4 equiv) in THF
-
Conditions: Reflux, 6 hours
-
Workup: Quench with Na₂SO₄, filter, concentrate
-
Racemization Considerations
The original study noted minimal racemization during amino acid couplings when reaction times were minimized. For chiral this compound derivatives, limiting the lactamization step to 5–8 hours could preserve enantiopurity.
A standout feature of the referenced methods is the solid-phase workup, which avoids aqueous extraction and chromatography. For instance, amides were purified using Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 resins, with yields comparable to traditional methods.
Workup Procedure:
-
Dilute reaction mixture with CH₂Cl₂ or EtOAc.
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Add Amberlyst resins (150 mg each) and MgSO₄.
-
Stir for 30 minutes, filter, and concentrate.
This method is particularly advantageous for this compound, as its basic amino group could complicate aqueous workups. Excluding Amberlyst 15 (as in the purification of strongly basic amines like 2i and 2j) would prevent unwanted adsorption.
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical routes to this compound based on the methodologies discussed:
| Method | Advantages | Limitations | Estimated Yield |
|---|---|---|---|
| Amidation/Reduction | High functional group tolerance | Multi-step, requires reduction | 60–75% |
| Transamidation/Hydrolysis | Scalable, minimal purification | Requires DMF in excess | 70–85% |
| Lactamization/Reduction | Enantiopurity retention | Sensitive to substrate sterics | 65–80% |
Chemical Reactions Analysis
Types of Reactions: Azepan-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under mild conditions using reagents such as m-CPBA.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) is commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products: The major products formed from these reactions include various azepane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Azepan-4-amine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to participate in complex chemical reactions that yield therapeutically relevant compounds. For instance, derivatives of this compound have shown promise in developing treatments for conditions such as Alzheimer's and Parkinson's diseases by acting on specific biological pathways related to these disorders .
Chemical Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is valued for its ability to form stable bonds with various functional groups, making it a versatile building block for synthesizing complex organic molecules. It has been utilized in the development of novel anilinoquinazoline derivatives, which exhibit biological activities including antioxidant properties and potential anticancer effects . The compound's unique structure allows chemists to explore new synthetic pathways that enhance the efficiency and yield of desired products.
Material Science
Enhancing Polymer Properties
this compound can be incorporated into polymers to improve their mechanical and thermal properties. This application is particularly relevant in the development of coatings and adhesives, where enhanced durability and performance are critical. Research indicates that the inclusion of this compound derivatives can lead to materials with superior resistance to environmental degradation .
Biochemical Research
Studying Biological Mechanisms
Researchers utilize this compound to investigate its effects on biological systems, aiding in the understanding of cellular mechanisms. Its role as a modulator of various biochemical pathways allows scientists to explore its potential therapeutic applications further. For example, studies have shown that azepan derivatives can influence the Keap1/Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
Agrochemical Formulations
Development of Effective Pesticides and Herbicides
In agrochemistry, this compound contributes to formulating more effective pesticides and herbicides. Its chemical properties enable the design of compounds that can target specific pests while minimizing environmental impact. This application is vital for sustainable agricultural practices, where the demand for efficient yet eco-friendly solutions is growing .
Data Summary Table
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Pharmaceuticals | Intermediate in drug synthesis targeting neurological disorders | Potential treatments for Alzheimer's and Parkinson's diseases |
| Chemical Synthesis | Building block for complex organic molecules | Novel anilinoquinazoline derivatives with antioxidant properties |
| Material Science | Enhances polymer properties for coatings and adhesives | Improved durability and environmental resistance |
| Biochemical Research | Modulates biological pathways; aids understanding of cellular mechanisms | Influences Keap1/Nrf2 pathway; potential therapeutic applications |
| Agrochemicals | Used in developing pesticides and herbicides | Targets specific pests; supports sustainable agriculture |
Case Studies
-
Pharmaceutical Applications
A study explored novel azepane derivatives as inhibitors of protein kinases (PKB-α and PKA). These compounds demonstrated significant biological activity, suggesting their potential role in cancer therapy . -
Material Science Innovations
Research on azepan-derived polymers highlighted their enhanced mechanical properties compared to traditional materials, indicating a promising future for their use in industrial applications . -
Biochemical Mechanism Investigation
Investigations into azepan derivatives revealed their capacity to induce NQO1 expression through interaction with the Keap1/Nrf2 pathway, showcasing their relevance in oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of azepan-4-amine involves its interaction with specific molecular targets, such as sigma receptors. These receptors modulate different proteins, including N-methyl-D-aspartate receptors and calcium ion channels. The binding of this compound to these receptors can influence various physiological processes, including neuronal protection, analgesia, and treatment for drug abuse .
Comparison with Similar Compounds
Azepan-4-amine can be compared with other seven-membered heterocyclic compounds, such as:
Azepine: Contains a nitrogen atom in the ring but lacks the amino group at the fourth position.
Benzodiazepine: Contains a fused benzene ring and exhibits different pharmacological properties.
Oxazepine: Contains an oxygen atom in the ring, leading to different reactivity and applications.
Uniqueness: this compound’s unique structure, with an amino group at the fourth position, allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Biological Activity
Azepan-4-amine, also referred to as 4-azepanamine, is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 114.19 g/mol
- Boiling Point : 79-80°C at 10 mmHg
This compound primarily interacts with the cAMP-dependent protein kinase catalytic subunit alpha (PKA), influencing various cellular processes such as growth, proliferation, and differentiation. Its exact mechanism remains to be fully elucidated, but it is known to modulate pathways associated with sigma receptors (σRs), which play crucial roles in neurological functions and pain modulation .
Sigma Receptor Interaction
This compound has been studied for its binding affinity to sigma receptors, particularly σ1 and σ2 subtypes. These receptors are implicated in several neurological processes, including:
- Pain modulation
- Neuroprotection
- Antidepressant effects
Research indicates that derivatives of this compound exhibit potential as novel therapeutic agents targeting these receptors. For instance, a study demonstrated that modifications to the azepane ring could enhance metabolic stability and binding affinity to σRs .
Pharmacological Applications
This compound and its derivatives have shown promise in various therapeutic areas:
- Anticancer Activity : Compounds derived from this compound have been investigated for their ability to inhibit cancer cell proliferation.
- Antidiabetic Properties : Some derivatives have displayed potential as antidiabetic agents by modulating insulin signaling pathways.
- Anti-inflammatory Effects : Research has indicated that azepan-based compounds can inhibit the release of pro-inflammatory cytokines, suggesting utility in treating inflammatory diseases .
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Synthesize a congeneric series with systematic substitutions (e.g., halogens, alkyl chains).
- Test all compounds under identical assay conditions.
- Use 3D-QSAR (e.g., CoMFA) to correlate structural features with activity .
Q. What steps validate this compound’s role as a catalyst in asymmetric synthesis?
- Methodological Answer :
- Measure enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Perform kinetic resolution experiments to determine turnover frequency (TOF).
- Compare catalytic efficiency to established catalysts (e.g., Proline derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
